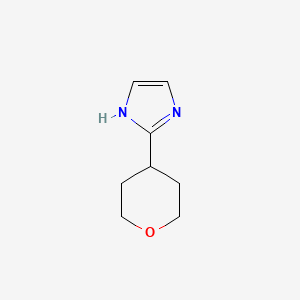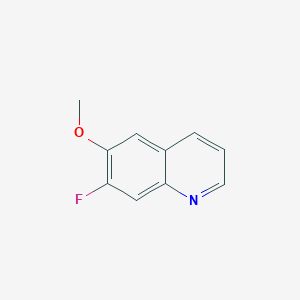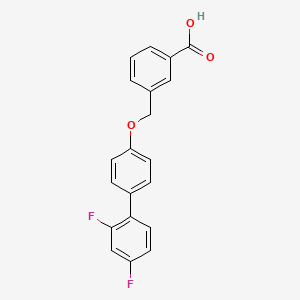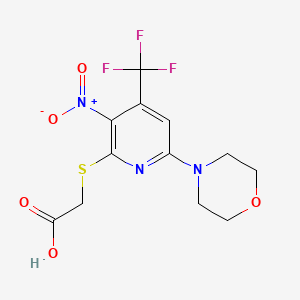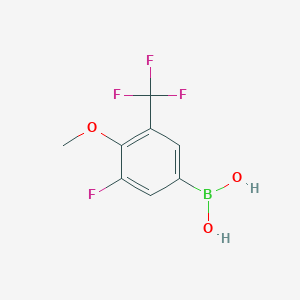![molecular formula C12H12ClN3O B1456950 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde CAS No. 1211443-55-8](/img/structure/B1456950.png)
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Vue d'ensemble
Description
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de pyrrolo[2,3-d]pyrimidine
Ce composé sert d'intermédiaire clé dans la synthèse de divers dérivés de pyrrolo[2,3-d]pyrimidine. Ces dérivés sont importants en raison de leur présence dans de nombreux composés bioactifs et produits naturels. Une méthode verte et simple catalysée par le cuivre a été rapportée pour la synthèse efficace de ces dérivés, soulignant l'importance du composé dans les pratiques de chimie durable .
Activité anticancéreuse
Les dérivés de ce composé ont montré des résultats prometteurs contre la lignée cellulaire MCF-7 pour l'activité du cancer du sein. Ceci est particulièrement notable car la lignée cellulaire MCF-7 est un modèle couramment utilisé pour la recherche sur le cancer du sein. Les dérivés présentent un potentiel en tant qu'agents thérapeutiques, certains présentant de meilleurs profils d'activité que d'autres .
Activité antibactérienne
Certains dérivés synthétisés de ce composé ont démontré une activité antibactérienne puissante contre diverses souches, notamment S. pneumoniae, B. cerus et S. aureus. Cela suggère des applications potentielles dans le développement de nouveaux agents antibactériens .
Propriétés antioxydantes
La capacité antioxydante de certains dérivés a été évaluée à l'aide de la méthode de dosage du DPPH. Un dérivé particulier a montré une activité potentielle élevée, indiquant le rôle du composé dans la synthèse d'antioxydants .
Études d'amarrage moléculaire
Les études d'amarrage moléculaire ont révélé que ces dérivés se lient bien au site actif d'ER-alpha, un récepteur impliqué dans le cancer du sein. Les énergies de liaison suggèrent que ces composés pourraient être efficaces pour moduler l'activité du récepteur .
Intermédiaires de synthèse pharmaceutique
Le composé est également utilisé comme intermédiaire dans la synthèse organique et pharmaceutique. Son rôle dans la synthèse d'intermédiaires de ribociclib, un médicament utilisé dans la thérapie du cancer, souligne son importance dans l'industrie pharmaceutique .
Mécanisme D'action
Target of Action
It is noted that similar compounds have shown activity against the mcf-7 cell line for breast cancer .
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit their function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Given its potential activity against cancer cells, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown to exhibit potent activity against certain strains of bacteria and cancer cells .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
Analyse Biochimique
Biochemical Properties
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can interact with DNA and RNA, affecting their stability and function . These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics . This compound can affect metabolic flux and alter the levels of specific metabolites . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The compound’s localization and accumulation can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals can direct this compound to specific organelles, such as mitochondria and endoplasmic reticulum .
Propriétés
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
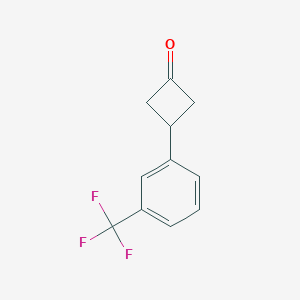

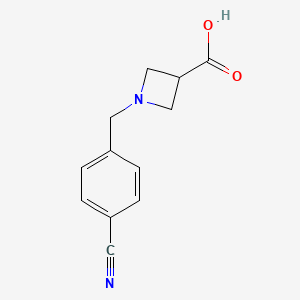
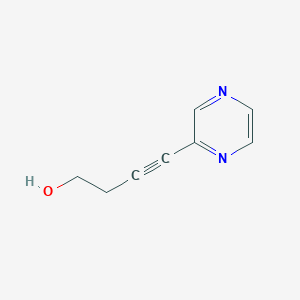

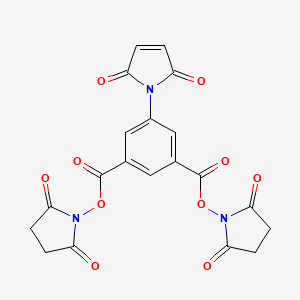
![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
